Cas no 30868-30-5 (Pyrazofurin)
Pyrazofurin Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-5-carboxamide,4-hydroxy-3-b-D-ribofuranosyl-
- β-Pyrazofurin
- 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-3-carboxamide
- Pirazofurin
- Pyrazofurin
- Pyrazomycin
- 4-Hydroxy-5-β-D-ribofuranosyl-1H-pyrazole-3-carboxamide
- AKOS027381076
- NSC-143095
- Antibiotic A 23813
- MS-23649
- 4-Hydroxy-3-beta-D-ribofuranosylpyrazole-5-carboxamide
- 3-beta-D-Ribofuranosyl-4-hydroxypyrazole-5-carboxamide
- 4-Hydroxy-3-beta-D-ribofuranosyl-1H-pyrazole-5-carboxamide
- Pirazofurina [INN-Spanish]
- C22195
- Pirazofurina
- XESARGFCSKSFID-FLLFQEBCSA-N
- 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide
- NS00011710
- 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide
- 30868-30-5
- D05658
- Pyrazofurin [USAN]
- UNII-4B15044GQZ
- 4B15044GQZ
- 4-hydroxy-3-beta-D-ribofuranosylpyrazole- 5-carboxamide
- CHEBI:90284
- Pirazofurine
- Pyrazofurin (USAN)
- CHEMBL2105330
- DTXSID901028098
- 4-hydroxy-3-(beta-D-ribofuranosyl)-1H-pyrazole-5-carboxamide
- Pirazofurine [INN-French]
- NSC 143095
- SCHEMBL21379808
- SCHEMBL4860
- CS-0085864
- Compound 47599
- HY-122502
- 3-(beta-D-ribofuranosyl)-4-hydroxypyrazole-5-carboxamide
- (1S)-1,4-anhydro-1-(5-carbamoyl-4-hydroxy-1H-pyrazol-3-yl)-D-ribitol
- PZF
- beta-Pyrazomycin
- Pirazofurinum [INN-Latin]
- 5-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-4-hydroxy-5H-pyrazole-3-carboxylic acid, amide
- Q6076735
- 4-Hydroxy-3-.beta.-D-ribofuranosyl-1H-pyrazole-5-carboxamide
- 1H-PYRAZOLE-5-CARBOXAMIDE, 4-HYDROXY-3-beta-D-RIBOFURANOSYL-
- BDBM50459997
- Pirazofurin (INN)
- 3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-hydroxy-1H-pyrazole-5-carboxamide
- Pirazofurin [INN]
- Pirazofurinum
- 4-HYDROXY-3-BETA-D-RIBOFURANOSYL-1H-PYRAZOLE-5-CARBOXAMIDE MONOHYDRATE
- 4-Hydroxy-3-b-D-ribofuranosyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-Hydroxy-3-beta-D-ribofuranosyl-(9CI)
- Pirazofurina (INN-Spanish)
- DA-77251
- BETA-PYRAZOFURIN
- Pyrazole,-3-Carboxamide, 4-Hydroxy-5-beta-L-ribofuranosyl
- .beta.-Pyrazofurin
- 4-Hydroxy-3-(b-D-ribofuranosyl)-1H-pyrazole-5-carboxamide
- 3-(b-D-Ribofuranosyl)-4-hydroxypyrazole-5-carboxamide
- NSC143095
- 4-Hydroxy-3-I2-D-ribofuranosyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-hydroxy-3-.beta.-D-ribofuranosyl-(9CI)
- Pirazofurinum (INN-Latin)
- 4-hydroxy-3-b-d-ribofuranosylpyrazole-5-carboxamide
- G12094
- 4-Hydroxy-3-I2-D-ribofuranosylpyrazole-5-carboxamide
- Pyrazole,-3-carboxamide, 4-hydroxy-5-.beta.-L-ribofuranosyl-
- 4-Hydroxy-3-(I2-D-ribofuranosyl)-1H-pyrazole-5-carboxamide
- Pyrazole,-3-carboxamide, 4-hydroxy-5-beta-L-ribofuranosyl-
- 3-b-D-Ribofuranosyl-4-hydroxypyrazole-5-carboxamide
- 3-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-4-hydroxy-1H-pyrazole-5-carboxamide
- Pirazofurine (INN-French)
- b-Pyrazomycin
-
- Inchi: 1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8+/m1/s1
- InChI Key: XESARGFCSKSFID-FLLFQEBCSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1C1C(=C(C(N)=O)NN=1)O)O)O
Computed Properties
- Exact Mass: 259.08000
- Monoisotopic Mass: 259.080435
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 17
- XLogP3: -2.2
- Topological Polar Surface Area: 158
Experimental Properties
- Density: 1.786
- Boiling Point: 584.397°C at 760 mmHg
- Flash Point: 307.232°C
- Refractive Index: 1.718
- PSA: 161.92000
- LogP: -1.93150
- Optical Activity: [α]/D -49 to -39°, c = 0.5 in H2O
Pyrazofurin Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
Pyrazofurin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-122502-5mg |
Pyrazofurin |
30868-30-5 | ≥98.0% | 5mg |
¥3900 | 2024-04-18 | |
| ChemScence | CS-0085864-5mg |
Pyrazofurin |
30868-30-5 | ≥98.0% | 5mg |
$400.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58326-100mg |
Pyrazofurin |
30868-30-5 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58326-250mg |
Pyrazofurin |
30868-30-5 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58326-500mg |
Pyrazofurin |
30868-30-5 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1250846-1mg |
4-HYDROXY-3-BETA-D-RIBOFURANOSYL-1H-PYRAZOLE-5-CARBOXAMIDE MONOHYDRATE |
30868-30-5 | 98% | 1mg |
$165 | 2024-06-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-476809-1mg |
β-Pyrazofurin Trifluoroacetic Acid Salt, |
30868-30-5 | 1mg |
¥3610.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-476809-1 mg |
β-Pyrazofurin Trifluoroacetic Acid Salt, |
30868-30-5 | 1mg |
¥3,610.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1250846-5mg |
4-HYDROXY-3-BETA-D-RIBOFURANOSYL-1H-PYRAZOLE-5-CARBOXAMIDE MONOHYDRATE |
30868-30-5 | 98% | 5mg |
$120 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1250846-1mg |
4-HYDROXY-3-BETA-D-RIBOFURANOSYL-1H-PYRAZOLE-5-CARBOXAMIDE MONOHYDRATE |
30868-30-5 | 98% | 1mg |
$80 | 2025-02-28 |
Pyrazofurin Suppliers
Pyrazofurin Related Literature
-
1. The biosynthesis of pyrazofurin and formycinJ. Grant Buchanan,Michael R. Hamblin,Gulshan R. Sood,Richard H. Wightman J. Chem. Soc. Chem. Commun. 1980 917
-
2. A simple synthesis of the pyrazofurinsNobuya Katagiri,Kenichi Takashima,Tetsuzo Kato J. Chem. Soc. Chem. Commun. 1982 664
-
3. Synthesis of pyrazofurin and its analoguesNobuya Karagiri,Kenichi Takashima,Toru Haneda,Tetsuzo Kato J. Chem. Soc. Perkin Trans. 1 1984 553
-
Hai-Yan He,Haruka Niikura,Yi-Ling Du,Katherine S. Ryan Chem. Soc. Rev. 2022 51 2991
-
5. A new synthesis of pyrazofurinJ. Grant Buchanan,Alan Stobie,Richard H. Wightman J. Chem. Soc. Chem. Commun. 1980 916
Additional information on Pyrazofurin
Pyrazofurin (CAS No. 30868-30-5): A Comprehensive Overview of Its Applications and Recent Research Developments
Pyrazofurin, chemically designated as 2,4-diamino-5-phenylpyrazole, is a heterocyclic organic compound with the molecular formula C₆H₆N₄. This compound, identified by its unique CAS number 30868-30-5, has garnered significant attention in the field of pharmaceutical and biochemical research due to its versatile structural properties and potential biological activities. Over the years, extensive studies have been conducted to explore its pharmacological effects, synthetic pathways, and industrial applications.
The molecular structure of Pyrazofurin consists of a pyrazole ring fused with a phenyl group, which contributes to its distinctive chemical behavior. The presence of two amino groups at the 2 and 4 positions enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. This structural feature has been exploited in the development of novel therapeutic agents targeting a range of diseases.
In recent years, Pyrazofurin has been extensively studied for its potential role in cancer therapy. Preclinical studies have demonstrated its ability to inhibit DNA synthesis and induce apoptosis in tumor cells. The compound's mechanism of action involves interference with key enzymes involved in cell proliferation, such as thymidylate synthase. This has led to investigations into its efficacy as an anti-cancer agent, both in vitro and in vivo.
Moreover, the pharmacokinetic properties of Pyrazofurin have been a subject of intense research. Studies have shown that it exhibits moderate solubility in water and lipids, which is crucial for its absorption and distribution within the body. Additionally, its metabolic stability has been evaluated to determine its half-life and excretion pathways. These findings are essential for optimizing drug delivery systems and improving therapeutic outcomes.
The synthetic chemistry of Pyrazofurin has also seen significant advancements. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. One such method involves the condensation of phenylhydrazine with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization to form the pyrazole ring. These synthetic strategies have not only facilitated large-scale production but also enabled modifications to the core structure for enhanced biological activity.
Recent breakthroughs in computational chemistry have further enhanced our understanding of Pyrazofurin's interactions with biological targets. Molecular docking studies have identified key binding sites on enzymes and receptors, providing insights into its mode of action. These computational approaches complement experimental data and accelerate the drug discovery process.
Industrial applications of Pyrazofurin extend beyond pharmaceuticals. It serves as a valuable precursor in the synthesis of dyes, agrochemicals, and specialty chemicals. Its unique reactivity allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.
The safety profile of Pyrazofurin has been thoroughly evaluated through toxicological studies. These investigations have assessed acute and chronic exposure effects on different organ systems. The compound has demonstrated low toxicity at therapeutic doses, making it a promising candidate for clinical development.
Future research directions for Pyrazofurin include exploring its potential as an adjuvant therapy in combination with existing cancer treatments. Additionally, investigating its role in other disease models, such as inflammation and neurodegenerative disorders, could open new therapeutic avenues. The development of novel derivatives with enhanced pharmacological properties remains a key focus area.
In conclusion, Pyrazofurin (CAS No. 30868-30-5) is a multifaceted compound with significant applications in pharmaceuticals, synthetic chemistry, and industrial processes. Its unique structural features and biological activities make it a valuable asset in drug discovery and development. Ongoing research efforts continue to uncover new possibilities for this remarkable molecule.
30868-30-5 (Pyrazofurin) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)